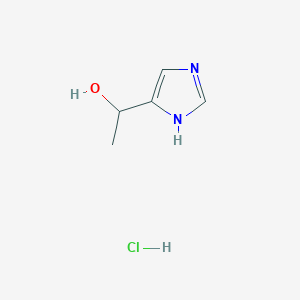
1-(1H-Imidazol-4-yl)-ethanol HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Imidazol-4-yl)-ethanol hydrochloride is a chemical compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms
Wirkmechanismus
Target of Action
1-(1H-Imidazol-4-yl)-ethanol HCl is an imidazole-containing compound . Imidazole compounds are known to have a broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures
Mode of Action
Imidazole compounds are known for their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of this compound with its targets would result in changes that contribute to these activities.
Biochemical Pathways
Imidazole is a key component in functional molecules used in a variety of everyday applications . It is also involved in the synthesis of purines, which are essential components of nucleic acids .
Pharmacokinetics
It is known that the compound is soluble in dmso and methanol , which could influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole compounds , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
Action Environment
It is known that the compound should be stored in a dry environment , suggesting that moisture could potentially affect its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1H-Imidazol-4-yl)-ethanol hydrochloride can be synthesized through several methods. One common route involves the reduction of 1-(1H-imidazol-4-yl)ethanone using a suitable reducing agent such as sodium borohydride in an alcohol solvent. The resulting 1-(1H-imidazol-4-yl)-ethanol is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of 1-(1H-Imidazol-4-yl)-ethanol hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1H-Imidazol-4-yl)-ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(1H-imidazol-4-yl)ethanone using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can yield 1-(1H-imidazol-4-yl)ethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Electrophiles such as alkyl halides under basic conditions.
Major Products Formed:
Oxidation: 1-(1H-imidazol-4-yl)ethanone.
Reduction: 1-(1H-imidazol-4-yl)ethanol.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1H-Imidazol-4-yl)-ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 1-(1H-Imidazol-4-yl)ethanone
- 1-(1H-Imidazol-2-yl)ethanol
- 1-(1H-Imidazol-4-yl)acetic acid
Comparison: 1-(1H-Imidazol-4-yl)-ethanol hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1-(1H-imidazol-5-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGNFQUIGSRZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-chloro-2-methoxyphenyl)-2-{2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2868578.png)
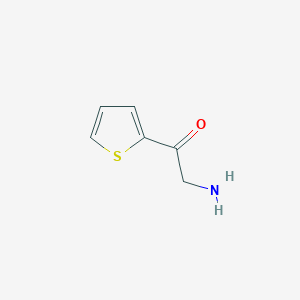
![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2868580.png)
![dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2868584.png)
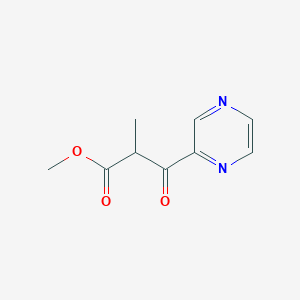
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2868587.png)

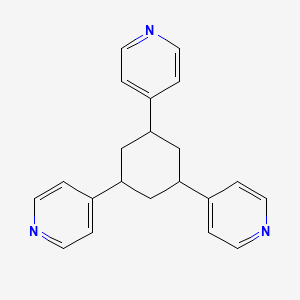
![10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2868590.png)
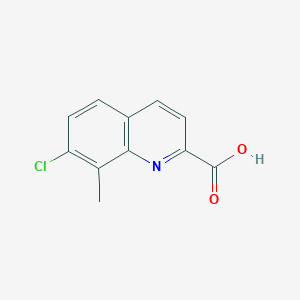
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2868594.png)
![6-hydroxy-2-oxo-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2868596.png)
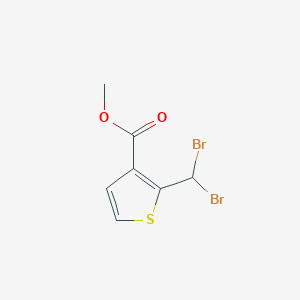
![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2868599.png)
